クロコナゾール

概要

説明

Croconazole is likely a compound that belongs to a broader class of heterocyclic compounds, potentially with pharmacological significance. While direct information on Croconazole is not readily available, analogues such as quinazoline and benzothiazole derivatives have been extensively studied for their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of compounds related to Croconazole, such as quinazolines, involves several eco-friendly, mild, and atom-efficient methods. These methods include multi-component synthetic strategies, which are advantageous for designing novel derivatives with potential biological activities (Faisal & Saeed, 2021). Similarly, the synthesis of benzothiazole derivatives has evolved to include green chemistry principles, highlighting the importance of environmentally benign processes in the development of pharmacologically active compounds (Zhilitskaya, Shainyan, & Yarosh, 2021).

Molecular Structure Analysis

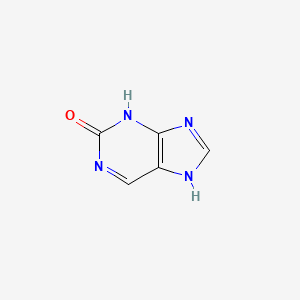

The molecular structure of compounds analogous to Croconazole, such as quinazolines and benzothiazoles, is critical for their biological activity. These structures contain heteroatoms (nitrogen, sulfur) within their rings, contributing to their reactivity and interaction with biological targets. The structure-activity relationship (SAR) studies often focus on the modification of these rings to enhance biological efficacy and reduce toxicity.

Chemical Reactions and Properties

Compounds in the same class as Croconazole undergo various chemical reactions, including ring expansion, substitution, and functionalization, to produce a wide range of derivatives with diverse properties. For instance, quinazoline 3-oxides serve as intermediates in synthesizing quinazoline analogues with significant biological relevance (Mphahlele, 2022).

科学的研究の応用

抗真菌剤用途

クロコナゾールは、真菌感染症の治療に広く使用されています . しばしば、外用剤として軟膏やクリームに配合されています . クロコナゾールの抗真菌特性は、さまざまな真菌種に対して有効です .

ナノ粒子ベースの送達システム

クロコナゾールは、標的部位への送達を強化するために、ナノ粒子に封入することができます . これらのナノ粒子は、真菌細胞を特異的に標的にするように設計することができ、健康な細胞への影響を軽減します . このアプローチは、抗真菌治療の有効性を向上させる可能性を示しています .

併用療法

クロコナゾールを含むナノ粒子は、併用療法にも使用できます . これは、同じナノ粒子内に複数の抗真菌薬を封入し、真菌感染症のさまざまな側面を標的にすることを含みます . この戦略は、治療全体の有効性を高める可能性があります .

経皮送達

研究によると、クロコナゾールは経皮的に効果的に送達できます . これは、薬物が皮膚を通過して真菌感染部位に到達することを含みます . 経皮送達は、皮膚の真菌感染症の治療に特に役立ちます .

化粧品

クロコナゾールは、化粧品分野で潜在的な用途があります . その抗菌活性は、化粧品製品に有益であり、微生物の増殖を防ぎ、製品の保存期間を延長するのに役立ちます .

抗ウイルス研究

クロコナゾールは主に抗真菌特性で知られていますが、その潜在的な抗ウイルス効果に関する研究が進行中です . これは、ウイルス感染症の治療におけるクロコナゾールの使用のための新しい道を切り開く可能性があります .

作用機序

While specific information about the mechanism of action for Croconazole is not available, it is known that imidazole antifungals generally work by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is involved in the synthesis of ergosterol, a key component of the fungal cell membrane. When this enzyme is inhibited, it leads to a buildup of 14α-methyl sterols and a depletion of ergosterol within the fungal cell membrane, damaging the cell membrane and inhibiting fungal growth .

Safety and Hazards

Croconazole should be handled with care to avoid dust formation. Breathing in mist, gas, or vapors should be avoided, as should contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Croconazole plays a significant role in biochemical reactions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity and function of the cell membrane, leading to fungal cell death. Croconazole interacts with enzymes such as lanosterol 14α-demethylase, which is crucial for ergosterol synthesis . By binding to this enzyme, Croconazole prevents the conversion of lanosterol to ergosterol, thereby exerting its antifungal effects.

Cellular Effects

Croconazole affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death. In human cells, Croconazole has been shown to inhibit eicosanoid synthesis in polymorphonuclear leukocytes, which are involved in inflammatory responses . This inhibition can reduce inflammation and provide therapeutic benefits in conditions associated with excessive eicosanoid production.

Molecular Mechanism

At the molecular level, Croconazole exerts its effects by binding to the heme iron of lanosterol 14α-demethylase, inhibiting its activity. This binding prevents the demethylation of lanosterol, a critical step in ergosterol biosynthesis . Additionally, Croconazole has been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation . This dual mechanism of action contributes to its antifungal and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Croconazole have been observed to change over time. The compound is relatively stable, but its antifungal activity can decrease with prolonged exposure to light and heat . In vitro studies have shown that Croconazole can maintain its antifungal activity for extended periods, but its efficacy may diminish over time due to degradation. Long-term effects on cellular function include sustained inhibition of ergosterol synthesis and reduced fungal cell viability.

Dosage Effects in Animal Models

The effects of Croconazole vary with different dosages in animal models. At therapeutic doses, Croconazole effectively inhibits fungal growth and reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

Croconazole is metabolized primarily in the liver, where it undergoes oxidative metabolism by cytochrome P450 enzymes . The primary metabolic pathway involves the hydroxylation of the chlorobenzyl group, followed by conjugation with glucuronic acid. These metabolic processes result in the formation of inactive metabolites that are excreted in the urine. The involvement of cytochrome P450 enzymes in Croconazole metabolism can lead to drug-drug interactions with other compounds metabolized by the same enzymes.

Transport and Distribution

Croconazole is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to plasma proteins, which facilitates its distribution throughout the body. In tissues, Croconazole accumulates in lipid-rich areas, such as cell membranes, where it exerts its antifungal effects. The compound’s distribution is influenced by factors such as tissue perfusion and the presence of transport proteins.

Subcellular Localization

Within cells, Croconazole localizes primarily to the endoplasmic reticulum and cell membranes . This localization is facilitated by its lipophilic nature and the presence of targeting signals that direct it to specific cellular compartments. In the endoplasmic reticulum, Croconazole interacts with lanosterol 14α-demethylase, inhibiting ergosterol synthesis. Its accumulation in cell membranes disrupts membrane integrity and function, leading to fungal cell death.

特性

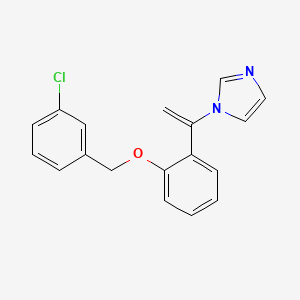

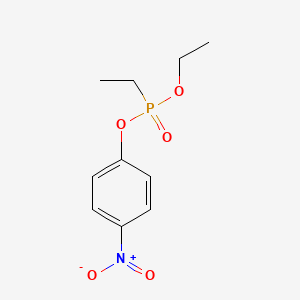

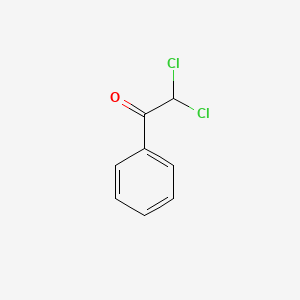

IUPAC Name |

1-[1-[2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O/c1-14(21-10-9-20-13-21)17-7-2-3-8-18(17)22-12-15-5-4-6-16(19)11-15/h2-11,13H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPAGCJNPTUGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77174-66-4 (hydrochloride) | |

| Record name | Croconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077175510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6058475 | |

| Record name | Croconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77175-51-0 | |

| Record name | Croconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77175-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Croconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077175510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Croconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446254H55G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one](/img/structure/B1214449.png)

![(9S)-7-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1214462.png)